Methyl 4-(dicyanomethyl)benzoate
Overview
Description
Scientific Research Applications
Insecticidal and Larvicidal Properties
Methyl benzoate demonstrates potential as an eco-friendly larvicidal agent against mosquitoes. A study by Mostafiz et al. (2022) found that Methyl benzoate (MBe) exhibited larvicidal activity against Aedes albopictus and Culex pipiens larvae, suggesting its use in mosquito control (Mostafiz et al., 2022).
Synthesis and Structural Studies
Bi Yun-mei (2012) focused on the synthesis of Methyl 4-(bromomethyl)benzoate, finding optimal conditions for its production, which could be crucial for its application in various chemical processes (Bi Yun-mei, 2012). Additionally, Jones and Kuś (2004) analyzed the crystal structure of a related compound, providing insights into its molecular arrangement (Jones & Kuś, 2004).
Optical, Thermal, and Mechanical Properties
Vijayan et al. (2003) conducted studies on Methyl 4-hydroxybenzoate, examining its spectroscopic, hardness, and crystalline properties. This research is vital for understanding its physical properties in various applications (Vijayan et al., 2003).
Vibrational Spectroscopy
Maiti (2014) explored Methyl benzoate as a model for developing new infrared pulse schemes, potentially applicable to biomolecules. This study emphasizes its role in advancing vibrational spectroscopy techniques (Maiti, 2014).
Mold Growth Indicator
Parkinson et al. (2009) investigated the role of Methyl benzoate as an indicator of mold growth in indoor environments, highlighting its potential utility in monitoring indoor air quality (Parkinson et al., 2009).
Properties
IUPAC Name |
methyl 4-(dicyanomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)9-4-2-8(3-5-9)10(6-12)7-13/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQCLYPMXVWDDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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